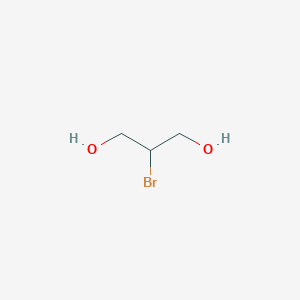

2-Bromo-1,3-propanediol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromopropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-3(1-5)2-6/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULFLYYUFHXCLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40436849 | |

| Record name | 2-Bromo-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-87-4 | |

| Record name | 2-Bromo-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40436849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 1,3 Propanediol

Established Synthetic Pathways to 2-Bromo-1,3-propanediol

Detailed, peer-reviewed literature outlining specific, established industrial synthetic pathways for this compound is not widely available in the provided search results. The synthesis would logically involve the selective bromination of 1,3-propanediol (B51772). However, the specific reaction conditions, catalysts, and yields for this direct conversion are not extensively documented in the available resources. The majority of chemical literature focuses on the synthesis of 2-Bromo-2-nitro-1,3-propanediol (bronopol), which involves a different synthetic route starting from nitromethane. vaibhavfinechem.comgoogle.com

Novel Approaches in this compound Synthesis

Information regarding novel or innovative direct synthetic approaches specifically for this compound is not present in the search results. Research and development in this specific area may be ongoing, but published findings on new methodologies are not available.

Principles of Green Chemistry in this compound Production

The principles of green chemistry are most prominently applied to the production of the key precursor, 1,3-propanediol (1,3-PDO). The environmental footprint of this compound is largely determined by the method used to obtain 1,3-PDO. Historically, 1,3-PDO was produced from petroleum-based feedstocks through processes like the hydration of acrolein or the hydroformylation of ethylene oxide. frontiersin.orgresearchgate.net These methods are often associated with harsh reaction conditions and the use of non-renewable resources. nih.govfrontiersin.org

Modern green chemistry approaches focus on using renewable feedstocks, most notably glycerol (B35011), which is an abundant byproduct of biodiesel production. researchgate.netresearchgate.net Converting this surplus glycerol into valuable chemicals like 1,3-PDO is an economically and environmentally attractive strategy. frontiersin.org

Two primary green routes for 1,3-PDO production from glycerol have been developed:

Catalytic Hydrogenolysis of Glycerol : This method involves the reaction of glycerol with hydrogen over a heterogeneous catalyst. frontiersin.org The process breaks a C-OH bond and replaces the hydroxyl group with hydrogen. researchgate.net A proposed two-step mechanism involves the dehydration of glycerol to 3-hydroxypropanal (3-HPA), which is then rapidly hydrogenated to form 1,3-PDO. frontiersin.org Developing catalysts that are highly selective for the secondary hydroxyl group of glycerol is a significant challenge, as the formation of the isomer 1,2-propanediol is thermodynamically more favorable. researchgate.net

Biotechnological Fermentation : This pathway uses genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert glycerol into 1,3-PDO. nih.govresearchgate.netnih.gov The biosynthetic pathway involves enzymes like glycerol dehydratase and 1,3-propanediol oxidoreductase. nih.govfrontiersin.org This biological conversion is considered environmentally friendly but faces challenges in achieving high yields and production efficiency. nih.gov

| Synthesis Route for 1,3-Propanediol | Starting Materials | Key Features | Primary Challenge |

|---|---|---|---|

| Petrochemical (e.g., Degussa/Shell Process) | Acrolein, Ethylene Oxide (from petroleum) | Established industrial processes. | Relies on non-renewable resources; harsh conditions. researchgate.netnih.gov |

| Catalytic Hydrogenolysis | Glycerol (renewable), Hydrogen | Utilizes waste byproduct from biodiesel; atom-economical. | Achieving high selectivity for 1,3-PDO over 1,2-PDO. researchgate.net |

| Biotechnological Fermentation | Glycerol (renewable), Microorganisms | Environmentally friendly process; mild reaction conditions. | Relatively lower production yields and efficiency. nih.gov |

Stereoselective Synthesis of this compound

The provided search results contain no information regarding the stereoselective or enantioselective synthesis of this compound. As the molecule contains a chiral center at the second carbon atom, the synthesis could potentially yield a racemic mixture of (R)- and (S)-enantiomers, but methods to selectively produce one enantiomer over the other are not documented in the available literature.

Chemical Reactivity and Mechanistic Studies of 2 Bromo 1,3 Propanediol

Substitution Reactions Involving the Bromine Atom in 2-Bromo-1,3-propanediol

The bromine atom attached to the central carbon of the 1,3-propanediol (B51772) backbone is susceptible to nucleophilic substitution. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion, which is an effective leaving group. kau.edu.sa The reaction mechanism can proceed through either an SN1 or SN2 pathway, depending on the reaction conditions and the nature of the nucleophile.

Given that the bromine is on a secondary carbon, both mechanisms are possible.

SN2 Mechanism: A bimolecular reaction where the nucleophile attacks the carbon atom at the same time as the bromide ion leaves. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. For example, reaction with hydroxide (B78521) ions (OH⁻) or alkoxide ions (RO⁻) would likely proceed via this mechanism to form 1,2,3-propanetriol (glycerol) or an ether, respectively. libretexts.org

SN1 Mechanism: A unimolecular reaction that involves a two-step process. First, the C-Br bond breaks heterolytically to form a secondary carbocation intermediate. This is the slow, rate-determining step. In the second step, the carbocation rapidly reacts with a nucleophile. This pathway is favored in the presence of weak nucleophiles (like water or alcohols) and polar protic solvents, which can stabilize the carbocation intermediate. kau.edu.sa

The general reactivity trend for alkyl halides in nucleophilic substitutions is RI > RBr > RCl > RF, placing this compound as a moderately reactive substrate in this class of reactions. kau.edu.sa

Reactions of the Hydroxyl Groups in this compound

The two primary hydroxyl (-OH) groups in this compound exhibit the characteristic reactivity of alcohols. They can participate in a variety of reactions, including esterification and etherification.

Esterification: The hydroxyl groups can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. These reactions are typically catalyzed by an acid. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the carbonyl carbon of the acylating agent.

Etherification: The formation of ethers can be achieved, for example, through the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base (like sodium hydride) to form a more nucleophilic alkoxide ion, which can then react with an alkyl halide to form an ether linkage.

These reactions would typically occur without disturbing the bromine atom at the C2 position, provided that non-nucleophilic bases are used for deprotonation and conditions are controlled to prevent competing substitution or elimination reactions at the C2 position.

Rearrangement Reactions and Degradation Pathways of this compound

A significant reaction pathway for this compound, particularly under basic conditions, is intramolecular nucleophilic substitution. This reaction serves as a primary degradation and rearrangement pathway, leading to the formation of cyclic products.

The mechanism involves the deprotonation of one of the hydroxyl groups by a base, forming an alkoxide ion. This internal nucleophile then attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion and closing a ring. This process is an intramolecular SN2 reaction. Depending on which hydroxyl group participates, different cyclic products can be formed. The most probable product is the formation of a three-membered epoxide ring (an oxirane), resulting in the compound glycidol (B123203) (2,3-epoxy-1-propanol). This type of reaction is well-documented for halohydrins. A similar reaction is used to synthesize epibromohydrin (B142927) from glycerol (B35011) α,γ-dibromohydrin using a base like calcium hydroxide. orgsyn.org

Studies on the degradation of the structurally similar compound 2,2-bis(bromomethyl)propan-1,3-diol (DBNPG) under alkaline conditions show a comparable pathway. DBNPG undergoes intramolecular nucleophilic substitution where a deprotonated hydroxyl group displaces a bromide ion to form a four-membered oxetane (B1205548) ring. nih.govresearchgate.net This suggests that intramolecular cyclization is a dominant degradation pathway for brominated diols in aqueous basic solutions.

Interaction with Other Chemical Species and Reaction Kinetics of this compound

The interaction of this compound with other chemical species is largely defined by the reactions outlined above. It can react with nucleophiles, bases, and acylating agents.

The energy barrier and pH dependence for the degradation of this related compound are summarized in the table below.

| Parameter | Value | Conditions | Source Compound |

|---|---|---|---|

| Energy Barrier (Activation Energy) | 98 kJ mol⁻¹ | Aqueous Solution | DBNPG |

| pH Dependence | Transformation rate increases with increasing pH | pH 7.0 to 9.5 | DBNPG |

| Temperature Dependence | Rate increases with temperature | 30°C to 70°C | DBNPG |

This data suggests that the degradation of this compound via intramolecular cyclization would similarly be accelerated by increases in pH and temperature. nih.gov

Advanced Analytical Methodologies for 2 Bromo 1,3 Propanediol

Chromatographic Techniques for 2-Bromo-1,3-propanediol Detection and Quantification

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other components in a mixture. Both gas and liquid chromatography offer robust platforms for its detection and quantification.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound can be analyzed by GC, its polar hydroxyl groups can lead to poor chromatographic performance, such as peak tailing. To address this, derivatization is often employed to enhance volatility and improve separation. chromastore.com.brsemanticscholar.org

Derivatization chemically modifies a compound to make it more suitable for a specific analytical method. semanticscholar.org For GC analysis of compounds containing hydroxyl groups like this compound, acylation is a common and effective strategy. chromastore.com.br

Heptafluorobutyric anhydride (B1165640) (HFBA) is a potent acylation reagent that reacts with the two hydroxyl groups of this compound. chromastore.com.brsigmaaldrich.com This reaction replaces the active hydrogens on the hydroxyl groups with heptafluorobutyryl groups, forming a di-substituted ester.

The resulting derivative exhibits several advantages for GC analysis:

Increased Volatility : The derivative is significantly more volatile than the parent diol, allowing for analysis at lower temperatures and reducing the likelihood of thermal degradation. chromastore.com.br

Improved Peak Shape : The non-polar nature of the derivative minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks. nih.gov

Enhanced Sensitivity : The introduction of multiple fluorine atoms creates a highly electronegative molecule, which is ideal for sensitive detection by an Electron-Capture Detector (ECD). chromastore.com.brresearchgate.net

| Parameter | Description |

| Reagent | Heptafluorobutyric anhydride (HFBA) |

| Target Functional Groups | Primary and secondary alcohols (-OH) |

| Reaction | Acylation of the two hydroxyl groups |

| Product | 2-bromo-1,3-bis(heptafluorobutyryloxy)propane |

| Purpose | Increase volatility, reduce polarity, and enhance detectability by ECD |

The Electron-Capture Detector (ECD) is a highly sensitive and selective detector used in gas chromatography. wikipedia.org It is particularly well-suited for detecting molecules containing electronegative elements such as halogens (e.g., bromine, chlorine, fluorine). gcms.czscioninstruments.comchromatographyonline.com

The operational principle of an ECD involves a radioactive source (typically Nickel-63) that emits beta particles (electrons). scioninstruments.com These electrons ionize the carrier gas (often nitrogen), creating a steady stream of free electrons that generate a constant background current. chromatographyonline.com When an electronegative analyte, such as the brominated and fluorinated derivative of this compound, passes through the detector, it captures some of these free electrons. This capture causes a reduction in the standing current, which is measured as a positive signal. wikipedia.orgchromatographyonline.com

The ECD is renowned for its exceptional sensitivity, capable of detecting analytes at femtogram (10⁻¹⁵ g) levels. wikipedia.org Its selectivity for halogenated compounds makes it an ideal choice for quantifying trace amounts of this compound, especially after derivatization with HFBA, which significantly increases the electron-capturing capability of the molecule. chromastore.com.brusgs.gov

| GC-ECD Parameter | Typical Setting |

| Detector | Electron-Capture Detector (ECD) |

| Carrier Gas | Nitrogen or Argon/Methane |

| Derivatization | Required (e.g., with HFBA) |

| Sensitivity | High (femtogram to picogram range) wikipedia.org |

| Selectivity | Highly selective for electronegative compounds (e.g., halogenated) gcms.czchromatographyonline.com |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers a versatile alternative for the analysis of this compound that does not require derivatization. Reversed-phase (RP) HPLC is the most common mode used for this type of polar analyte.

In RP-HPLC, a non-polar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. researchgate.netresearchgate.net The separation is based on the partitioning of the analyte between the stationary and mobile phases. While methods for the direct analysis of this compound are not extensively detailed in the literature, established methods for the closely related compound Bronopol (B193717) (2-Bromo-2-nitro-1,3-propanediol) provide a strong basis for method development. researchgate.netnih.gov These methods often use a C18 column with a mobile phase of methanol and an aqueous buffer, coupled with UV detection. researchgate.netnih.gov

| LC Parameter | Example Condition (based on related compounds) | Reference |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.netresearchgate.net |

| Column | C18 (e.g., 150 mm × 2.1 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Methanol and aqueous ammonium (B1175870) formate (B1220265) (5 mM) | nih.gov |

| Detection | UV Spectrophotometry (e.g., 210-250 nm) or Mass Spectrometry | researchgate.netresearchgate.net |

Gas Chromatography (GC) Applications in this compound Analysis

Spectroscopic Methods for this compound Characterization

Spectroscopic methods are indispensable for confirming the identity and structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. It is expected to show distinct signals for the protons on the carbon bearing the bromine (CH-Br), the methylene (B1212753) protons (CH₂-OH), and the hydroxyl protons (OH). The splitting patterns (multiplicity) of these signals would confirm the connectivity between adjacent protons.

¹³C NMR : The carbon-13 NMR spectrum would show three distinct signals, corresponding to the three unique carbon atoms in the structure: the two equivalent primary carbons attached to hydroxyl groups (-CH₂OH) and the secondary carbon bonded to the bromine atom (-CHBr).

Infrared (IR) Spectroscopy : The IR spectrum is used to identify the functional groups present in the molecule. For this compound, the key characteristic absorption bands would include a strong, broad peak in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups, and a peak in the lower frequency region (typically 500-700 cm⁻¹) corresponding to the C-Br stretching vibration.

Mass Spectrometry (MS) Approaches for this compound Structure Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with chromatography (GC-MS or LC-MS), it provides highly selective and sensitive quantification. oiv.int

For this compound, electron ionization (EI) mass spectrometry would reveal key structural information.

Molecular Ion Peak : The mass spectrum would show a molecular ion peak (M⁺). A crucial feature for a bromine-containing compound is the presence of a second peak at M+2 with nearly the same intensity. nist.gov This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 abundance ratio.

Fragmentation Pattern : The molecule would fragment in predictable ways upon ionization. Common fragmentation pathways would include the loss of a bromine radical (•Br), loss of a water molecule (H₂O) from the diol structure, and cleavage of C-C bonds, leading to fragments such as [CH₂OH]⁺. Analyzing this pattern helps to confirm the structure of the molecule. Methods combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been successfully developed for the related compound Bronopol, demonstrating the technique's suitability for sensitive and specific analysis. nih.govsemanticscholar.org

| Ion Fragment | Description |

| [C₃H₇BrO₂]⁺ | Molecular ion (M⁺), showing characteristic ⁷⁹Br/⁸¹Br isotopic pattern |

| [C₃H₇O₂]⁺ | Loss of a bromine atom |

| [C₃H₅BrO]⁺ | Loss of a water molecule (H₂O) |

| [CH₂OH]⁺ | Cleavage of a C-C bond |

Environmental and Biological Matrix Analysis of this compound

The detection and quantification of this compound in environmental and biological samples are crucial for understanding its environmental fate and potential exposure. Various advanced analytical methodologies can be adapted for this purpose, though specific validated methods for this compound are not extensively documented in publicly available literature. However, analytical approaches for structurally similar compounds, such as other brominated and chlorinated propanediols, provide a strong basis for developing and validating methods for this compound.

Techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are principal methods for the analysis of small polar molecules like propanediols. For enhanced sensitivity and selectivity, these are often coupled with mass spectrometry (MS).

Method Detection Limits in Aqueous Samples for this compound

Direct data on the method detection limits (MDL) for this compound in aqueous samples is scarce in scientific literature. However, insights can be drawn from the analysis of analogous compounds, particularly other halogenated propanols and related substances. The methodologies and detection limits for these related compounds can inform the potential analytical performance for this compound.

For instance, the analysis of brominated compounds in water has been achieved with low detection limits using techniques like solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS). For some brominated phenols, detection limits at the low ng/L level have been reported. Similarly, methods for the analysis of disinfection byproducts, which can include halogenated organic molecules, have achieved very low detection limits. For example, some U.S. EPA methods for analyzing bromate (B103136) in drinking water can achieve method detection limits of 0.1 μg/L.

While not directly applicable to this compound, the analytical methods for a related compound, 2-bromo-2-nitropropane-1,3-diol (bronopol), have been established. A sensitive spectrophotometric method for bronopol in polluted water has been described, with a Beer's law applicability in the range of 10-50 µg of bronopol in 1 mL. jocpr.com Another study on bronopol residues in rice, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), reported a limit of quantification of 3.3 μg/kg.

The table below presents a compilation of method detection limits for various related brominated compounds in aqueous matrices, which can serve as a reference for estimating the potential analytical sensitivity for this compound. It is important to note that these values are for different, albeit structurally related, analytes and were determined using a variety of analytical techniques and instrumentation.

| Compound Name | Analytical Method | Matrix | Method Detection Limit (MDL) |

| Various Brominated Compounds | SPE-GC-(ECNI)MS | Water | Low ng/L level |

| Bromate | Ion Chromatography with Postcolumn Derivatization | Drinking Water | 0.1 µg/L |

| 2,6-Dibromophenol | Purge-and-trap GC-MS | Water | 0.5 ng/L (Taste Threshold) |

| 2-Bromo-2-nitropropane-1,3-diol | Spectrophotometry | Polluted Water | Applicable in 10-50 µg/mL range jocpr.com |

Biological Activities and Interactions of 2 Bromo 1,3 Propanediol

Biochemical Roles and Mechanisms of Action of 2-Bromo-2-nitro-1,3-propanediol

The primary biochemical role of 2-Bromo-2-nitro-1,3-propanediol (Bronopol) is defined by its potent antimicrobial activity, which stems from complex chemical reactions with cellular components, particularly thiol-containing molecules. nih.gov Under aerobic conditions, Bronopol's mechanism involves the catalytic oxidation of thiols, such as the amino acid cysteine and the antioxidant glutathione (B108866). nih.govnih.govvulcanchem.com This reaction uses atmospheric oxygen as the ultimate oxidant and generates reactive oxygen species (ROS), including superoxide (B77818) and peroxide. nih.gov These ROS are directly responsible for the compound's bactericidal effects. nih.gov

The oxidation of essential intracellular thiols disrupts cellular functions and enzyme activity. nih.govvulcanchem.com Specifically, Bronopol (B193717) has been shown to inhibit thiol-containing dehydrogenase enzymes, which are critical for cellular respiration and metabolism. vulcanchem.com This leads to an initial period of bacteriostasis (inhibition of growth), followed by cell death. vulcanchem.com

Under anoxic (oxygen-deficient) conditions, the mechanism shifts. The catalytic oxidation involving oxygen ceases, and a slower, direct reaction between Bronopol and thiols predominates. nih.gov This reaction consumes the Bronopol molecule, eventually depleting it from the environment and allowing bacterial growth to resume. nih.gov This dual mechanism highlights the compound's reactivity and its dependence on the cellular redox environment. While Bronopol can decompose to release formaldehyde (B43269), this is not considered the primary source of its biological activity. ataman-chemicals.comresearchgate.net

Applications of 2-Bromo-2-nitro-1,3-propanediol in Proteomics Research

While not a conventional proteomics reagent, the reactivity of 2-Bromo-2-nitro-1,3-propanediol with specific amino acid residues gives it potential applications in protein chemistry and proteomics research. Its primary interaction is with cysteine residues, which are the most nucleophilic of the natural amino acids and a common target for site-specific protein modification. ucl.ac.uk

The compound's ability to selectively oxidize cysteine thiols can be utilized in studies focused on protein structure and function. vulcanchem.comsemanticscholar.org By modifying cysteine residues, researchers can investigate their role in enzymatic activity, protein folding, and protein-protein interactions. The reaction of Bronopol with protein thiols to form disulfide bridges is a key aspect of its action that could be explored in proteomics to study protein cross-linking and conformation. semanticscholar.org

Furthermore, analytical methods have been developed to detect Bronopol and its degradation products in complex matrices, such as rice, using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov These methodologies are central to proteomics and demonstrate the compatibility of Bronopol with high-sensitivity analytical platforms used to identify and quantify molecules in biological samples. nih.gov Such methods could be adapted to track the modification of proteins by Bronopol or its derivatives in proteomic workflows.

Cellular and Molecular Interactions of 2-Bromo-2-nitro-1,3-propanediol

At the cellular level, 2-Bromo-2-nitro-1,3-propanediol interacts with key molecular components essential for microbial survival. Its most significant interaction is with sulfhydryl groups (-SH) present in enzymes and proteins. lookchem.com This interaction leads to the formation of disulfide bridges, which alters the three-dimensional structure of proteins and, consequently, inhibits their function. ataman-chemicals.com

The compound's activity is particularly pronounced against bacteria, where it disrupts metabolic pathways by targeting enzymes. vulcanchem.com The interaction with intracellular thiols like glutathione is also critical. vulcanchem.com Glutathione is a major cellular antioxidant, and its depletion by Bronopol leads to increased oxidative stress and the accumulation of damaging reactive oxygen species, contributing to the compound's bactericidal effect. nih.gov

Under certain conditions, particularly in alkaline solutions, Bronopol decomposes. connectchemicals.comvaibhavfinechem.com This decomposition can release formaldehyde and nitrite (B80452). atamanchemicals.comatamanchemicals.com These degradation products can then interact with other molecules. For instance, the liberated nitrite can react with secondary amines or amides within a formulation to potentially form nitrosamines, which are a class of potent carcinogens. ataman-chemicals.comatamanchemicals.comatamanchemicals.com This reactivity underscores the importance of formulation chemistry when using Bronopol.

| Target Molecule/Group | Type of Interaction | Consequence |

| Protein Thiol Groups (-SH) | Oxidation, Disulfide Bridge Formation | Enzyme inhibition, loss of protein function. ataman-chemicals.comsemanticscholar.org |

| Glutathione | Catalytic Oxidation | Depletion of cellular antioxidants, increased oxidative stress. nih.govvulcanchem.com |

| Secondary Amines/Amides | Reaction with decomposition products (nitrite) | Potential formation of nitrosamines under specific conditions. atamanchemicals.com |

| Oxygen | Serves as final oxidant in thiol oxidation | Generation of bactericidal reactive oxygen species (ROS). nih.gov |

Antimicrobial and Preservative Properties of 2-Bromo-2-nitro-1,3-propanediol

2-Bromo-2-nitro-1,3-propanediol is a broad-spectrum antimicrobial agent, valued for its high efficacy as a preservative in a wide array of consumer and industrial products. vaibhavfinechem.comwikipedia.org It demonstrates potent activity against many types of bacteria, as well as fungi and yeasts. ataman-chemicals.comatamanchemicals.com

Its effectiveness is particularly notable against Gram-negative bacteria, a group that includes challenging opportunistic pathogens like Pseudomonas aeruginosa. ataman-chemicals.comconnectchemicals.comatamanchemicals.com These bacteria are common contaminants in water-based systems and can cause spoilage in cosmetic and personal care products. ataman-chemicals.comnveo.org The compound's ability to control such microorganisms makes it a highly effective preservative in formulations like shampoos, lotions, and creams. atamanchemicals.comwikipedia.org

The antimicrobial action of Bronopol is maintained over a wide pH range, although it is most stable in acidic conditions. atamanchemicals.com In alkaline environments, its stability decreases, and it undergoes degradation. connectchemicals.comatamanchemicals.com Despite this, it can still function as a labile preservative in alkaline media. atamanchemicals.com Its high water solubility facilitates easy incorporation into aqueous formulations. ataman-chemicals.com

| Microbial Group | Efficacy | Representative Organism |

| Gram-Negative Bacteria | High | Pseudomonas aeruginosa. ataman-chemicals.comatamanchemicals.com |

| Gram-Positive Bacteria | Effective | Various strains. atamanchemicals.com |

| Fungi & Yeasts | Effective | Various species. atamanchemicals.com |

Pharmacological and Toxicological Mechanisms of 2-Bromo-2-nitro-1,3-propanediol

The toxicological mechanisms of 2-Bromo-2-nitro-1,3-propanediol are linked to its chemical reactivity and its decomposition products. The substance can be absorbed into the body through skin contact, inhalation of aerosols, and ingestion. industrialchemicals.gov.auinchem.org

A key toxicological concern is its ability to act as a skin irritant and, in some individuals, a skin sensitizer (B1316253), leading to allergic contact dermatitis. inchem.orgewg.org This is attributed both to the parent molecule and its degradation products. researchgate.net It is also classified as a severe eye irritant. industrialchemicals.gov.auinchem.org

Under specific conditions, such as alkaline pH and/or elevated temperatures, Bronopol decomposes to release low levels of formaldehyde and nitrite. researchgate.netatamanchemicals.com Formaldehyde is a known skin sensitizer and carcinogen. industrialchemicals.gov.auewg.org The released nitrite can react with secondary or tertiary amines that may be present in a product formulation, leading to the formation of N-nitrosamines. atamanchemicals.com The potential formation of these carcinogenic compounds has led to a decline in the use of Bronopol in personal care products since the late 1980s. wikipedia.org Animal studies show that the compound is metabolized and primarily excreted in the urine, with a major metabolite being 2-nitropropane-1,3-diol (desbromo-bronopol). industrialchemicals.gov.au

| Mechanism | Description | Associated Health Concern |

| Dermal and Ocular Irritation | Direct chemical irritation of skin and eyes upon contact. | Skin irritation, severe eye damage. industrialchemicals.gov.auinchem.org |

| Skin Sensitization | Can induce an allergic immune response after repeated contact. | Allergic contact dermatitis. ewg.org |

| Decomposition | Breaks down in alkaline and/or warm conditions to release nitrite and formaldehyde. researchgate.netatamanchemicals.com | Formaldehyde is a known sensitizer; other degradation products may also have sensitization potential. researchgate.netewg.org |

| Nitrosamine Formation | Released nitrite can react with amines in a formulation to form N-nitrosamines. atamanchemicals.com | N-nitrosamines are a class of carcinogenic compounds. ataman-chemicals.com |

Environmental Fate, Transport, and Ecotoxicology of 2 Bromo 1,3 Propanediol

Abiotic Degradation Pathways of 2-Bromo-1,3-propanediol (e.g., Hydrolysis, Photolysis)

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation pathways are hydrolysis and photolysis.

Hydrolysis: The rate of hydrolysis of this compound is significantly influenced by pH and temperature. The compound is most stable in acidic conditions and degrades more rapidly in alkaline environments. wikipedia.orgindustrialchemicals.gov.au Under elevated temperatures, this degradation is accelerated. industrialchemicals.gov.aunih.gov For instance, at 20°C, the extrapolated half-life of bronopol (B193717) is approximately 1.5 years at pH 6 and shortens to about two months at pH 8. industrialchemicals.gov.aunih.gov At a higher temperature of 60°C, the half-life can range from about four days at pH 4 to only three hours at pH 8. industrialchemicals.gov.au

The degradation of this compound in aqueous solutions, particularly under alkaline conditions, results in the formation of several by-products. The primary degradation pathway involves a retro-aldol reaction that liberates formaldehyde (B43269) and forms 2-bromo-2-nitroethanol (B1208275). researchgate.net This intermediate can further decompose to yield additional formaldehyde and bromonitromethane (B42901). nih.gov Other identified degradation products include bromide ions, nitrite (B80452) ions, and 2-hydroxymethyl-2-nitropropane-1,3-diol (tris). wikipedia.orgindustrialchemicals.gov.au

Photolysis: this compound is susceptible to degradation by light. In aqueous solutions, it undergoes rapid photodegradation. One study demonstrated that at pH 4, under continuous artificial irradiation designed to simulate sunlight, the half-life of bronopol was approximately 24 hours. nih.govepa.gov This is estimated to be equivalent to about two days under natural sunlight conditions. epa.gov A major photodegradation product has been identified as 2-hydroxymethyl-2-nitropropane-1,3-diol (tris). epa.gov

Table 1: Hydrolytic Half-Life of this compound at 20°C

| pH | Half-Life |

|---|---|

| 4 | ~18 years |

| 6 | ~1.5 years |

Data sourced from PubChem and a human health tier II assessment. industrialchemicals.gov.aunih.gov

Biodegradation Processes of this compound in Environmental Systems

The biodegradation of this compound is complex due to its inherent antimicrobial properties. Standard biodegradability studies can be challenging because the concentrations typically used in tests can inhibit the microbial activity essential for degradation. industrialchemicals.gov.au

At high concentrations (e.g., 100 mg/L), tests have shown 0% degradation, as the substance is toxic to the microorganisms in the activated sludge inoculum. industrialchemicals.gov.au However, studies conducted at lower, more environmentally realistic concentrations suggest a different outcome. In a test following OECD guideline 301B with a concentration of 0.1 mg/L, this compound achieved 70-80% degradation within 28 days, indicating it can be readily biodegradable under these conditions. industrialchemicals.gov.au Another study simulating wastewater treatment found that 99% of the compound at a concentration of 0.5 mg/L was degraded. industrialchemicals.gov.au

Conversely, a Japanese Ministry of International Trade and Industry (MITI) test showed 0% of the theoretical biochemical oxygen demand (BOD) was met over four weeks, suggesting that biodegradation is not a significant environmental fate process under those specific test conditions. nih.gov The degradation process in soil and water involves its breakdown into various transformation products, including 2-bromo-2-nitroethanol and bromonitromethane. mendelnet.czresearchgate.net

Environmental Mobility and Distribution of this compound

The physical and chemical properties of this compound dictate its movement and distribution in the environment.

Mobility: Due to its high water solubility, this compound is expected to be highly mobile in the environment. industrialchemicals.gov.au Experimental data on its soil adsorption coefficient (log Koc) indicates very high mobility in soil, suggesting a potential for leaching into groundwater. nih.govindustrialchemicals.gov.au However, the U.S. Environmental Protection Agency (EPA) does not anticipate significant groundwater contamination from its registered uses. epa.gov

Distribution and Bioaccumulation: The logarithmic octanol-water partition coefficient (log Kow) for this compound has been measured at 0.22, indicating it is not lipophilic and has a low tendency to partition from water into fatty tissues. industrialchemicals.gov.au This low log Kow value, along with an estimated bioconcentration factor (BCF) of 3, suggests that the potential for bioaccumulation in aquatic organisms is low. nih.govindustrialchemicals.gov.au The substance is not considered to be persistent, bioaccumulative, and toxic (PBT). chemicalbook.com

Table 2: Environmental Mobility and Bioaccumulation Potential of this compound

| Parameter | Value | Implication |

|---|---|---|

| Water Solubility | Readily soluble | High mobility in aquatic systems |

| Log Koc | Low (indicating very high mobility) | Potential for soil leaching |

| Log Kow | 0.22 | Low potential for bioaccumulation |

Data sourced from AICIS evaluation statement and PubChem. nih.govindustrialchemicals.gov.au

Ecotoxicological Impact Assessment of this compound

This compound exhibits toxicity to a wide range of aquatic organisms across different trophic levels. industrialchemicals.gov.au

Aquatic Toxicity: The compound is classified as very toxic to aquatic life, and it may cause long-lasting effects in the aquatic environment. chemicalbook.com Toxicity data reveals that algae and microbes are particularly sensitive, showing toxic effects at low concentrations. industrialchemicals.gov.au It is important to note that some of its primary degradation products, such as 2-bromo-2-nitroethanol (BNE) and bromonitromethane (BNM), are more persistent and exhibit higher toxicity than the parent compound. nih.gov This suggests that while this compound itself may degrade rapidly, its transformation products could accumulate and lead to prolonged adverse impacts on aquatic ecosystems. nih.gov

According to the U.S. EPA, the compound is slightly to moderately toxic to freshwater fish and moderately to highly toxic to estuarine/marine invertebrates. epa.gov

Table 3: Ecotoxicity of this compound to Aquatic Organisms

| Organism | Endpoint | Value (mg/L) | Exposure Time |

|---|---|---|---|

| Rainbow Trout (Oncorhynchus mykiss) | LC50 | 41.2 | 96 h |

| Bluegill Sunfish (Lepomis macrochirus) | LC50 | 35.7 | 96 h |

| Marine Diatom (Skeletonema costatum) | ErC50 | 0.25 | 72 h |

Data sourced from a chemical safety data sheet. chemicalbook.com

Derivatives and Advanced Materials Science Applications of 2 Bromo 1,3 Propanediol

Synthesis of Novel Derivatives from 2-Bromo-1,3-propanediol

As a research chemical and synthetic intermediate, this compound is a precursor to a variety of organic molecules. lookchem.com The reactivity of its distinct functional groups—the two hydroxyls and the bromine atom—can be selectively targeted to produce novel derivatives.

The bromine atom at the C-2 position is susceptible to nucleophilic substitution, providing a straightforward pathway to other 2-substituted 1,3-propanediols. For instance, reaction with a hydroxide (B78521) source can replace the bromine to yield glycerol (B35011). Conversely, the secondary alcohol can undergo oxidation to form the corresponding ketone, 2-bromo-1,3-propanedione. Reduction of the compound can also lead to 1,3-propanediol (B51772). These fundamental reactions highlight its utility as a modifiable scaffold.

Beyond simple transformations, this compound is employed as an intermediate in the synthesis of more complex molecules, such as in the manufacturing of rotenone (B1679576) and in the isolation of bases using Reinecke's salt. biosynth.com Drawing analogies from structurally similar chlorinated glycerol derivatives, it is plausible that this compound could undergo etherification reactions, for example with propargyl alcohol, to create functional linkers for applications in click chemistry. nih.gov

A summary of potential synthetic transformations is presented below.

| Reactant | Reagents/Conditions | Product | Reaction Type |

| This compound | Hydroxide Ions (e.g., NaOH) | Glycerol (1,2,3-Propanetriol) | Nucleophilic Substitution |

| This compound | Oxidizing Agent | 2-Bromo-1,3-propanedione | Oxidation |

| This compound | Reducing Agent | 1,3-Propanediol | Reduction |

| This compound | Propargyl Alcohol, Base | 1,3-bis(prop-2-yn-1-yloxy)propan-2-ol (by analogy) | Williamson Ether Synthesis |

Polymer Chemistry and Material Science Innovations with this compound

The diol functionality of this compound makes it a candidate monomer for step-growth polymerization to produce polyesters, polyethers, and polyurethanes. The presence of the bromine atom offers a key site for introducing specific functionalities either before or after polymerization. Research on related polyols like glycerol and other substituted propanediols provides a framework for the potential applications of their brominated counterpart. researchgate.netresearchgate.net

Glycerol-based polymers are of significant interest for biomedical applications due to their biocompatibility and degradability. researchgate.netresearchgate.net Similarly, monomers like 2-Amino-1,3-propanediol are used to synthesize functional polymers such as dual-emissive waterborne polyurethanes. mdpi.com While this compound is not as widely documented in polymer synthesis, its structure suggests it could be used to create polymers with unique properties. The bromine atom could serve as a site for post-polymerization modification, allowing for the grafting of side chains or the introduction of cross-linking sites.

However, its application may be limited in some areas. For example, in the field of flame retardants, highly halogenated diols like 2,2-Bis(bromomethyl)-1,3-propanediol (BBMP) are often used. A comparative analysis suggests that this compound has limited thermal stability, which may restrict its use in high-temperature applications where flame retardancy is required.

The table below compares this compound with related monomers used in materials science.

| Compound | Molecular Formula | Key Functional Groups | Primary Application in Polymers |

| This compound | C₃H₇BrO₂ | 2x (-OH), 1x (-Br) | Potential monomer for functional polyesters and polyurethanes. |

| Glycerol | C₃H₈O₃ | 3x (-OH) | Monomer for hyperbranched polymers, polycarbonates. researchgate.netresearchgate.net |

| 2,2-Bis(bromomethyl)-1,3-propanediol (BBMP) | C₅H₁₀Br₂O₂ | 2x (-OH), 2x (-CH₂Br) | Flame retardant additive and monomer. ontosight.ai |

| 2-Amino-1,3-propanediol | C₃H₉NO₂ | 2x (-OH), 1x (-NH₂) | Monomer for functional polyurethanes. mdpi.com |

Advanced Functional Materials Incorporating this compound

The trifunctional nature of this compound makes it an attractive building block for advanced functional materials where precise control over architecture and chemical properties is necessary. The bromine atom acts as a versatile chemical handle for modification.

One major area of potential is in the synthesis of functional linkers for bioconjugation or the creation of complex molecular architectures. Research has shown that chlorinated glycerol derivatives, such as 1,3-dichloro-2-propanol (B29581) (1,3-DCH), can be used to synthesize glycerol-type linking arms to connect molecules like cyclodextrins. nih.gov By analogy, this compound could be used in similar synthetic strategies, where the hydroxyl groups participate in forming a polymer backbone or core structure, and the bromine atom remains available for subsequent reactions, such as "click" chemistry, to attach active molecules. nih.gov

Furthermore, polymers derived from glycerol backbones can have their pendant hydroxyl groups functionalized to carry therapeutic agents. researchgate.net The incorporation of this compound into a polymer provides a pre-functionalized side chain, offering an alternative to post-polymerization modification of hydroxyls. This approach could be valuable in developing drug delivery systems, functional coatings, and novel biomaterials.

While the compound itself has limited thermal stability, its use as a comonomer could introduce bromine into a polymer matrix, potentially enhancing flame retardant properties without the use of more heavily halogenated and potentially more toxic additives. The bromine radicals released during thermal decomposition can interfere with combustion processes.

Computational Chemistry and Modeling of 2 Bromo 1,3 Propanediol

Quantum Chemical Calculations for 2-Bromo-1,3-propanediol

Quantum chemical calculations are employed to determine the electronic structure and predict various physicochemical properties of a single molecule in a static state. These ab initio or Density Functional Theory (DFT) methods provide fundamental insights into the molecule's geometry, stability, and reactivity. For this compound, several key descriptors have been computationally derived. nih.gov

These computed properties are crucial for understanding the molecule's behavior. The molecular weight is a fundamental constitutive property. nih.gov The XLogP3-AA value suggests the compound's hydrophilicity, while the hydrogen bond donor and acceptor counts indicate its potential to form hydrogen bonds, which significantly influences its solubility and interactions with other polar molecules. The Topological Polar Surface Area (TPSA) is another descriptor related to a molecule's polarity and its ability to permeate biological membranes.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₇BrO₂ | PubChem nih.gov |

| Molecular Weight | 154.99 g/mol | PubChem nih.gov |

| XLogP3-AA (LogP) | -0.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 40.5 Ų | PubChem nih.gov |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com Unlike static quantum calculations, MD simulations provide a dynamic view of molecular interactions, such as those between this compound and its surrounding environment (e.g., water, solvents, or biological macromolecules). An MD simulation calculates the trajectory of each atom by solving Newton's equations of motion, allowing researchers to observe conformational changes, binding events, and solvent effects. mdpi.com

For this compound, MD simulations could be used to:

Analyze Solvation: Simulate how the molecule interacts with water molecules to understand its solubility and the structure of its hydration shell.

Study Receptor Binding: Investigate how it docks into the active site of a protein, revealing potential binding modes and interaction energies.

Examine Membrane Permeation: Model its passage through a lipid bilayer to predict its ability to cross cell membranes.

These simulations yield quantitative data, such as binding free energies, diffusion coefficients, and radial distribution functions, which describe the probability of finding one molecule at a certain distance from another.

Table 2: Illustrative Data Obtainable from MD Simulations of this compound

| Simulation Type | Potential Output Parameter | Significance |

|---|---|---|

| Solvation in Water | Radial Distribution Function (g(r)) | Describes the structuring of water molecules around the solute. |

| Protein-Ligand Binding | Binding Free Energy (ΔG_bind) | Quantifies the affinity of the molecule for a biological target. |

Structure-Activity Relationship (SAR) Modeling for this compound

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry and toxicology that links the chemical structure of a molecule to its biological activity. nih.govcollaborativedrug.comsumathipublications.com By systematically modifying a chemical structure and observing the corresponding changes in activity, researchers can identify key structural features, or pharmacophores, that are essential for a desired effect. sumathipublications.com

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to create mathematical models that quantitatively correlate molecular descriptors with activity. nih.govsumathipublications.com These models can then be used to predict the activity of new, untested compounds. nih.govcollaborativedrug.com

For a compound like this compound, a QSAR study would typically involve:

Data Set Compilation: Assembling a series of structurally similar compounds with experimentally measured biological activities.

Descriptor Calculation: Computing various molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound in the series.

Model Generation: Using statistical techniques like multiple linear regression or machine learning to build a predictive equation linking the descriptors to the activity. nih.govic.ac.uk

Model Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

Such models help in rationally designing new molecules with potentially enhanced potency or other desired properties. sumathipublications.com

Table 3: Example Structure of a QSAR Dataset

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., TPSA) | Biological Activity (e.g., IC₅₀) |

|---|---|---|---|

| This compound | -0.3 | 40.5 Ų | (Experimental Value) |

| Analogue 1 | (Calculated Value) | (Calculated Value) | (Experimental Value) |

| Analogue 2 | (Calculated Value) | (Calculated Value) | (Experimental Value) |

Table of Mentioned Compounds

| Compound Name |

|---|

Future Research Directions for 2 Bromo 1,3 Propanediol

Emerging Research Areas and Unexplored Potentials

The trifunctional nature of 2-Bromo-1,3-propanediol, featuring two primary hydroxyl groups and a secondary bromine atom, makes it a valuable synthon for a variety of chemical transformations. Future research is likely to focus on leveraging this unique structure to create novel molecules with applications in pharmaceuticals, materials science, and specialty chemicals.

Synthesis of Novel Heterocyclic Compounds: The arrangement of the bromo and hydroxyl groups provides an ideal framework for the synthesis of substituted cyclic ethers, such as oxetanes and tetrahydrofurans, through intramolecular Williamson ether synthesis. The diol functionality also allows for the formation of cyclic acetals and ketals. These heterocyclic scaffolds are prevalent in many biologically active molecules, suggesting an unexplored potential for this compound in medicinal chemistry.

Development of Functional Polymers and Materials: The two hydroxyl groups can act as monomers in polymerization reactions, allowing for the incorporation of a bromine atom into the backbone of polyesters and polyurethanes. This pendant bromine atom can serve as a site for post-polymerization modification, enabling the creation of functional materials with tailored properties, such as flame retardancy, increased refractive index, or as a handle for grafting other molecules.

Asymmetric Synthesis and Chiral Intermediates: The central carbon atom bonded to the bromine is a prochiral center. Future research could explore the enantioselective synthesis or resolution of this compound to yield chiral building blocks. These enantiopure intermediates could be valuable in the synthesis of complex, single-enantiomer active pharmaceutical ingredients (APIs). rsc.org

Table 1: Potential Synthetic Applications of this compound

| Research Area | Potential Application | Target Molecules/Materials |

|---|---|---|

| Medicinal Chemistry | Synthesis of novel heterocyclic scaffolds | Substituted oxetanes, tetrahydrofurans, dioxanes |

| Creation of chiral intermediates for APIs | Enantiopure building blocks for complex drugs | |

| Materials Science | Monomer for functional polyesters/polyurethanes | Flame-retardant polymers, high refractive index materials |

| Platform for graft copolymers | Polymers with tailored side-chains and properties |

| Fine Chemicals | Intermediate for specialty diols and epoxides | 1,2-epoxy-3-propanol (Glycidol), substituted propanediols |

Methodological Advancements in this compound Studies

Advancements in analytical and computational chemistry are poised to deepen the understanding of this compound and its derivatives. Applying modern methodologies can elucidate its reactivity, optimize reaction conditions, and accelerate the discovery of new applications.

Computational and Mechanistic Studies: The use of computational chemistry, particularly Density Functional Theory (DFT), represents a significant area for future research. DFT calculations can be employed to:

Predict the regioselectivity and stereoselectivity of reactions involving the compound's three functional groups.

Model transition states to understand reaction mechanisms, such as those for cyclization or substitution.

Simulate spectroscopic data to aid in the identification of new derivatives. Mechanistic modeling could help quantitatively describe reaction pathways, as has been explored for the parent 1,3-propanediol (B51772). researchgate.net

High-Throughput Screening and Reaction Optimization: The exploration of this compound's potential could be accelerated by using high-throughput screening techniques. Robotic platforms could rapidly test a wide range of catalysts, solvents, and reaction conditions for derivatization or polymerization, quickly identifying optimal pathways for desired products.

Table 2: Advanced Methodologies for the Study of this compound

| Methodology | Objective | Potential Impact |

|---|---|---|

| 2D NMR Spectroscopy | Unambiguous structure elucidation of derivatives | Faster confirmation of reaction outcomes |

| LC-MS/MS | Trace-level quantification and impurity profiling | Quality control and reaction monitoring |

| Computational (DFT) Modeling | Prediction of reactivity and reaction mechanisms | Rational design of synthetic routes |

| High-Throughput Screening | Rapid optimization of reaction conditions | Accelerated discovery of new synthetic applications |

Collaborative Research Initiatives on this compound

Realizing the full synthetic and material potential of this compound will likely require synergistic efforts across different scientific disciplines. Future progress will be driven by collaborative initiatives that bridge academia and industry.

Academic-Industrial Consortia: Partnerships between university research groups specializing in synthetic methodology and industrial partners in the pharmaceutical, polymer, or fine chemical sectors are crucial. acs.org Such collaborations can ensure that fundamental research into the reactivity of this compound is guided by practical, market-relevant applications. Academic labs can explore novel transformations, while industrial partners can provide resources for scale-up, process optimization, and evaluation of the resulting products in real-world systems.

Interdisciplinary Research Programs: A comprehensive investigation of this compound would benefit from interdisciplinary projects. For example, a collaboration involving synthetic organic chemists, polymer scientists, and computational chemists could lead to the rational design of novel functional materials. Similarly, partnerships with chemical biologists could help screen new heterocyclic derivatives for therapeutic activity, fostering innovation at the interface of chemistry and life sciences. upol.cz

Open Science Initiatives: The development of an "open-access" reaction library for this compound, where various research groups contribute successful (and unsuccessful) reaction data, could prevent redundant work and spur further innovation. Such databases, supported by government or international funding agencies, can serve as a catalyst for a global research community to build upon foundational knowledge and explore new frontiers for this versatile chemical building block.

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis methods for 2-Bromo-1,3-propanediol, and what are their key reaction conditions?

- Methodology :

- Step 1 : Base synthesis can involve halogenation of 1,3-propanediol using hydrobromic acid (HBr) under controlled temperature (e.g., 40–60°C) with continuous stirring.

- Step 2 : Patented methods, such as continuous production via nitroalkane-formaldehyde reactions, utilize catalysts like copper or silver salts to enhance bromination efficiency .

- Critical Parameters : Reaction time, molar ratios of reactants, and catalyst selection significantly influence yield. For example, using γ,γ΄-dicopper acetylenide derivatives improves substitution reactions with bromine .

Q. What analytical techniques are recommended for quantifying this compound in complex mixtures?

- Methodology :

- Gas Chromatography (GC) : Adapt protocols used for 1,3-propanediol analysis by optimizing column temperature (e.g., 150–200°C) and detector sensitivity to accommodate brominated derivatives .

- Validation : Ensure relative standard deviation (RSD) <3% via triplicate runs and calibration with pure standards. Adjust retention times for bromine’s electron-withdrawing effects.

- Alternative Methods : NMR spectroscopy (¹H/¹³C) can confirm structural integrity, focusing on characteristic shifts for bromine-attached carbons (~δ 30–40 ppm) .

Q. How should researchers safely handle this compound given its hazardous properties?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for eye exposure, use emergency eyewash stations .

- Storage : Store in amber glass bottles at 2–8°C to minimize decomposition. Avoid contact with oxidizing agents due to potential exothermic reactions .

Advanced Research Questions

Q. What experimental challenges arise when synthesizing derivatives of this compound, and how can they be mitigated?

- Challenges :

- Reactive Intermediates : Acetylenide derivatives (e.g., γ,γ΄-dicopper compounds) are moisture-sensitive. Use anhydrous solvents and inert atmospheres (N₂/Ar) .

- Side Reactions : Competing nitro-group reduction during bromination. Optimize pH (neutral to slightly acidic) and use stabilizing agents like EDTA .

Q. How should researchers address discrepancies in reported stability data for this compound under varying conditions?

- Data Contradiction Analysis :

- Temperature Effects : Stability decreases above 50°C; conflicting reports may arise from impurities. Conduct accelerated stability studies (40–60°C) with HPLC purity checks .

- pH Dependency : Degradation rates vary in acidic vs. alkaline media. Perform kinetic studies at pH 2–12 to identify optimal storage buffers .

Q. What strategies improve catalytic efficiency in this compound synthesis for higher yields?

- Catalytic Optimization :

- Heterogeneous Catalysts : Test metal-supported catalysts (e.g., Ag/γ-Al₂O₃) for recyclability and reduced leaching. Compare turnover frequencies (TOF) across batches .

- Continuous Flow Systems : Implement microreactors to enhance heat/mass transfer. Patent data shows 20–30% yield improvement in continuous vs. batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.